(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride
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Overview
Description
(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl group attached to a propane backbone. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (S)-2-Amino-3-hydroxypropan-1-ol.
Methylsulfonylation: The hydroxyl group is then methylsulfonylated using a reagent like methylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques like recrystallization or chromatography.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-hydroxypropan-1-ol: Lacks the methylsulfonyl group.
(2S)-2-Amino-3-methylthio-propan-1-ol: Contains a methylthio group instead of a methylsulfonyl group.
(2S)-2-Amino-3-methylsulfonylbutan-1-ol: Has an additional carbon in the backbone.
Uniqueness
(2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKBLYETLZNDS-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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